molecular formula C19H22ClNO6S B3407512 Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate CAS No. 681852-97-1

Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate

Cat. No.: B3407512
CAS No.: 681852-97-1
M. Wt: 427.9 g/mol
InChI Key: PVGUWEWZOSHQSM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is a complex organic compound characterized by its unique structural features, including a sulfonamide group, a chloro-substituted aromatic ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Sulfonamide Intermediate

      Starting Materials: 4-chloro-3-methoxybenzenesulfonyl chloride and an appropriate amine.

      Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed.

      Procedure: The sulfonyl chloride is added dropwise to a solution of the amine in the solvent, followed by stirring at room temperature or slightly elevated temperatures.

  • Esterification

      Starting Materials: The sulfonamide intermediate and ethyl 3-(4-methoxyphenyl)propanoate.

      Reaction Conditions: This step often requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions.

      Procedure: The reactants are mixed in an appropriate solvent (e.g., ethanol), and the mixture is heated under reflux until the reaction is complete.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for more complex molecules in synthetic organic chemistry.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chlorobenzenesulfonamido)-3-(4-methoxyphenyl)propanoate: Lacks the methoxy group on the benzene ring.

    Ethyl 3-(4-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate: Lacks the chloro group on the benzene ring.

Uniqueness

Ethyl 3-(4-chloro-3-methoxybenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its binding affinity and specificity in medicinal applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

ethyl 3-[(4-chloro-3-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO6S/c1-4-27-19(22)12-17(13-5-7-14(25-2)8-6-13)21-28(23,24)15-9-10-16(20)18(11-15)26-3/h5-11,17,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGUWEWZOSHQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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